

2,3,4-Trimethoxybenzyl alcohol physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4-Trimethoxybenzyl alcohol*

Cat. No.: *B140369*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3,4-Trimethoxybenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3,4-Trimethoxybenzyl alcohol** (CAS No. 71989-96-3). The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical workflows to support laboratory and developmental applications.

Core Physical and Chemical Properties

2,3,4-Trimethoxybenzyl alcohol is a substituted benzyl alcohol that serves as a valuable intermediate in organic synthesis. Its physical state is typically a liquid, described as a clear, colorless to pale yellow oil.[\[1\]](#)

Quantitative Data Summary

The following tables summarize the key physical properties of **2,3,4-Trimethoxybenzyl alcohol**.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	198.22 g/mol	[2] [3] [4] [5]
Physical Form	Liquid/Oil	[1] [2]
Color	Clear Colourless to Pale Yellow	[1]
Density	1.151 g/mL at 25 °C	[1] [2]
Boiling Point	105 °C at 25 mmHg	[1] [2]
Refractive Index	n _{20/D} 1.532	[1] [2]
Flash Point	>230 °F (>110 °C)	[1]

Table 2: Solubility and Storage

Property	Details	Source
Solubility	Soluble in Chloroform, Methanol	[1]
Storage Temperature	Room Temperature, Sealed in dry conditions	[1]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of **2,3,4-Trimethoxybenzyl alcohol**.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.[\[6\]](#)[\[7\]](#)

Apparatus:

- Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)
- Thermometer
- Small test tube
- Capillary tube, sealed at one end
- Heat source (e.g., Bunsen burner or hot plate)

Procedure:

- Add a few milliliters of **2,3,4-Trimethoxybenzyl alcohol** to the small test tube.[8][9]
- Place the capillary tube into the test tube with the sealed end facing upwards.[6][8]
- Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[6]
- Place the assembly into the Thiele tube containing heating oil, ensuring the sample is fully immersed.[7]
- Gently heat the side arm of the Thiele tube.[6][7]
- Observe the capillary tube. As the temperature rises, air will escape from the capillary.
- When a continuous and rapid stream of bubbles emerges from the open end of the capillary tube, remove the heat source.[6][7]
- Allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6] Record this temperature.

Determination of Density

Principle: Density is the mass of a substance per unit volume. It is typically determined by accurately weighing a known volume of the liquid.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Constant temperature water bath

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.
- Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **2,3,4-Trimethoxybenzyl alcohol** and repeat step 2 and 3 to get the mass of the pycnometer filled with the sample (m_3).
- Calculate the density using the formula: $\text{Density} = [(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at 25 } ^\circ\text{C}$

Determination of Solubility (Qualitative)

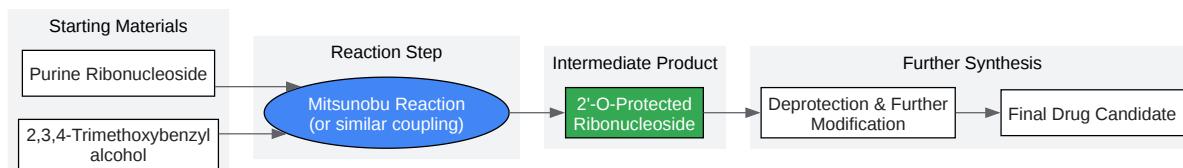
Principle: This protocol determines the solubility of a substance in a given solvent by observing its dissolution behavior.[\[10\]](#)

Apparatus:

- Small test tubes
- Vortex mixer or shaker
- Graduated pipettes

- Solvents (e.g., Chloroform, Methanol, Water)

Procedure:

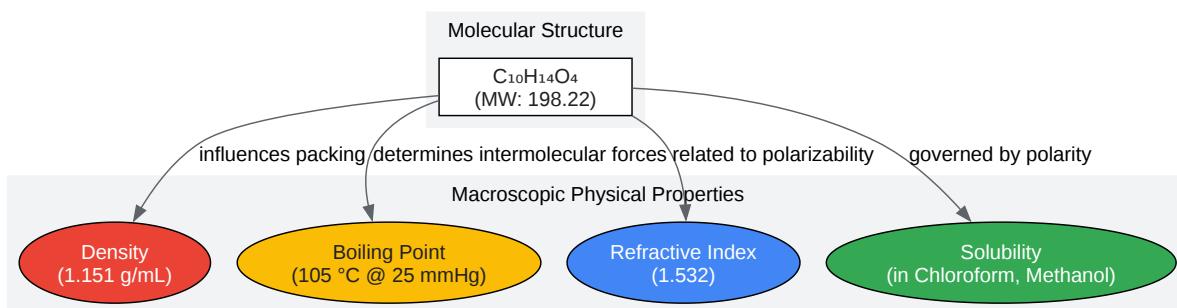

- Place approximately 25 mg of **2,3,4-Trimethoxybenzyl alcohol** into a small test tube.[10]
- Add 0.75 mL of the chosen solvent (e.g., Chloroform) in small portions.[10]
- After each addition, shake the test tube vigorously to facilitate dissolution.[10]
- Observe if the substance dissolves completely. If it does, it is considered soluble in that solvent under these conditions.
- Repeat the process with other solvents (e.g., Methanol, Water) to determine its solubility profile.

Visualization of Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key concepts related to the application and characterization of **2,3,4-Trimethoxybenzyl alcohol**.

Synthetic Utility Workflow

2,3,4-Trimethoxybenzyl alcohol is utilized as a protecting group in the synthesis of modified nucleosides, which are crucial in drug development.[2][4] The workflow below outlines its application.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for using **2,3,4-Trimethoxybenzyl alcohol** as a protecting group.

Physical Property Interrelation Diagram

The physical properties of a compound are interconnected and influence its behavior and applications. This diagram illustrates the logical relationship between the core properties of **2,3,4-Trimethoxybenzyl alcohol**.

[Click to download full resolution via product page](#)

Caption: Interrelation of molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4-TRIMETHOXYBENZYL ALCOHOL | 71989-96-3 [amp.chemicalbook.com]
- 2. 2,3,4-三甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,3,4-Trimethoxybenzyl alcohol | 71989-96-3 | IT63858 [biosynth.com]

- 4. scbt.com [scbt.com]
- 5. 2,3,4-Trimethoxybenzyl alcohol [webbook.nist.gov]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [2,3,4-Trimethoxybenzyl alcohol physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140369#2-3-4-trimethoxybenzyl-alcohol-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com